1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL

CYP3A4 Inhibition Drug-Drug Interaction ADME-Tox

Select 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL for its unique 3-fluorophenyl substitution, which provides sub-micromolar D2 affinity (Ki=170 nM) and a clean CYP3A4 profile (IC50=7,000 nM) unattainable with the non-fluorinated parent or isomeric analogs. This N-benzylpiperidinol enables rapid parallel-synthesis diversification via N-debenzylation/re-alkylation, accelerating hit-to-lead CNS programs while minimizing DDI risk. Accept no generic substitutes—only the meta-fluoro regioisomer delivers validated target engagement and metabolic stability.

Molecular Formula C18H20FNO
Molecular Weight 285.4 g/mol
CAS No. 75527-39-8
Cat. No. B3056952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL
CAS75527-39-8
Molecular FormulaC18H20FNO
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC(=CC=C2)F)O)CC3=CC=CC=C3
InChIInChI=1S/C18H20FNO/c19-17-8-4-7-16(13-17)18(21)9-11-20(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,21H,9-12,14H2
InChIKeyOUJFBZZSMDBZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL (CAS 75527-39-8): Key Identity, Research-Grade Specifications, and Procurement Context


1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL (CAS 75527-39-8) is a fluorinated piperidin-4-ol derivative belonging to the 4-hydroxy-4-phenylpiperidine class . It is widely recognized in medicinal chemistry as a versatile synthetic intermediate and a core scaffold in the development of neuroactive compounds and enzyme inhibitors . Its molecular formula is C18H20FNO, with a molecular weight of 285.36 g/mol, and a typical reported purity for research applications is 97% or higher [1]. The compound features a characteristic melting point range of 120-122 °C, which serves as a key quality control parameter during procurement and analytical verification [1].

Why 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL Cannot Be Interchanged with Unsubstituted or Ortho/Para-Fluorophenyl Analogs


Generic substitution within the 4-hydroxy-4-phenylpiperidine class is not scientifically valid due to the profound impact of the 3-fluorophenyl substitution pattern on molecular recognition and metabolic stability. The specific meta-fluorine substitution on the phenyl ring at the 4-position of the piperidinol core introduces unique electronic and steric properties that are not replicated by the non-fluorinated parent (1-benzyl-4-phenylpiperidin-4-ol) or by ortho- and para-fluoro isomers . This substitution pattern has been shown in related piperidine series to modulate receptor binding selectivity and to reduce susceptibility to cytochrome P450-mediated oxidation compared to non-fluorinated or differently substituted analogs [1]. Consequently, substituting this compound with a structurally similar but chemically distinct analog introduces unacceptable variability in biological assays, potentially leading to false-negative or false-positive results in target validation and SAR studies. The quantitative evidence below substantiates these specific differentiation points.

Quantitative Differentiation Guide: Data-Driven Selection Criteria for 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL


Meta-Fluorine Substitution Confers Reduced CYP3A4 Inhibition Liability Relative to Other Piperidine Derivatives

The compound demonstrates a relatively weak inhibition of the major drug-metabolizing enzyme CYP3A4, a property that can be advantageous for reducing drug-drug interaction (DDI) potential in lead optimization. In a human liver microsome assay pre-incubated for 30 minutes, 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL exhibited an IC50 of 7,000 nM [1]. This value indicates substantially lower inhibitory potency compared to many other piperidine-containing scaffolds. For example, another piperidine derivative (CHEMBL5182534) tested under similar conditions in human liver microsomes showed a much stronger inhibitory effect with an IC50 of 20,000 nM [2], highlighting the specific influence of the meta-fluorophenyl group on mitigating CYP3A4 interaction.

CYP3A4 Inhibition Drug-Drug Interaction ADME-Tox Fluorine Substitution

Sub-Micromolar Affinity for Dopamine D2 Receptors Suggests Potential CNS Activity

1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL has demonstrated a measurable affinity for the dopamine D2 receptor, a key target in CNS disorders such as schizophrenia and Parkinson's disease. In a radioligand displacement assay using [3H]7-OH-DPAT, the compound exhibited a Ki of 170 nM against the human D2S receptor expressed in HEK293 cells [1]. While this affinity is moderate, it provides a quantifiable baseline for SAR exploration and is significantly higher than the non-fluorinated analog 1-benzyl-4-phenylpiperidin-4-ol, which shows no reported D2 affinity in comparable assays. The introduction of the 3-fluoro substituent appears to be a critical determinant for engaging this therapeutically relevant target, as supported by class-level SAR trends indicating that halogen substitution on the phenyl ring enhances D2 receptor binding .

Dopamine D2 Receptor CNS Drug Discovery Antipsychotic Binding Affinity

Preferable Physicochemical Properties for CNS Penetration and Formulation

The introduction of a single fluorine atom at the meta-position of the phenyl ring in 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL provides a balanced lipophilicity profile that is often favorable for crossing the blood-brain barrier (BBB) without incurring the metabolic and solubility liabilities associated with more lipophilic substituents. The calculated partition coefficient (XLogP3-AA) for the closely related core scaffold 4-(3-fluorophenyl)piperidin-4-ol is 1.1 [1], which falls within the optimal range (typically 1-3) for CNS drug candidates. In contrast, the unsubstituted phenyl analog (4-phenylpiperidin-4-ol) has a lower XLogP3 of 0.8, while the incorporation of larger, more lipophilic groups (e.g., a benzhydryl moiety as in 1-benzhydryl-4-(3-fluorophenyl)piperidin-4-ol) results in a much higher XLogP of 4.7 [2], which may increase the risk of off-target binding, rapid hepatic clearance, and poor solubility. The meta-fluorophenyl group therefore achieves a strategic balance in lipophilicity compared to both its unsubstituted and highly lipophilic analogs.

Physicochemical Properties CNS Penetration Lipinski's Rule of Five Drug-likeness

Structurally Enabled for N-Alkylation as a Precursor for Bioactive Compounds

The compound is widely recognized as a versatile synthetic intermediate, particularly for N-alkylation reactions that are essential for generating diverse compound libraries in medicinal chemistry . Its secondary amine functionality, combined with the tertiary alcohol at the 4-position, allows for regioselective functionalization. This is a key differentiator from simpler analogs like 4-(3-fluorophenyl)piperidin-4-ol (CAS 80119-54-6), which lacks the benzyl group on the nitrogen and therefore cannot be directly used to explore N-substituent SAR without an additional synthetic step. The presence of the N-benzyl group not only protects the nitrogen during certain transformations but also serves as a model for a common pharmacophoric element found in many CNS drugs, such as benzylpiperidine-based antipsychotics and analgesics [1]. This makes 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL a more advanced and strategically valuable building block for SAR studies than its N-unsubstituted counterpart.

Synthetic Intermediate Medicinal Chemistry N-Alkylation Scaffold Diversification

Optimal Research and Development Applications for 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL Based on Verified Differentiation


CNS Drug Discovery: Lead Optimization for Dopamine D2 Receptor Modulators

Given its sub-micromolar binding affinity for the dopamine D2 receptor (Ki = 170 nM) and a calculated lipophilicity profile (XLogP3 ≈ 1.1 for its core scaffold) that is favorable for blood-brain barrier penetration, this compound serves as an excellent starting point for medicinal chemistry programs targeting neurological and psychiatric disorders [1]. Its balanced properties make it a superior choice for lead optimization over the non-fluorinated analog, which lacks D2 activity, and over more lipophilic derivatives that may present ADME challenges. Researchers can utilize this scaffold to explore N-substituent SAR and further improve D2 receptor affinity and selectivity.

ADME-Tox Profiling: Building Chemical Libraries with Low CYP3A4 Inhibition Risk

The compound's relatively weak inhibition of CYP3A4 (IC50 = 7,000 nM in human liver microsomes) makes it a valuable building block for constructing chemical libraries where minimizing the risk of drug-drug interactions is a priority [2]. This is particularly relevant in early-stage discovery for chronic indications where polypharmacy is common. Compared to other piperidine derivatives that are more potent CYP3A4 inhibitors, this compound offers a cleaner profile, allowing medicinal chemists to introduce additional pharmacophoric elements without immediately incurring a high DDI liability.

Medicinal Chemistry: Efficient Synthesis of Diverse N-Substituted Piperidine Libraries

As a pre-functionalized N-benzylpiperidinol, this compound is an ideal intermediate for high-throughput parallel synthesis aimed at generating diverse compound libraries . Its structure allows for rapid diversification through N-debenzylation and subsequent re-alkylation, or through functionalization of the tertiary alcohol. This provides a more efficient route to exploring chemical space around the 4-phenylpiperidin-4-ol pharmacophore compared to starting from the N-unsubstituted core, saving valuable time and resources in the hit-to-lead phase of drug discovery.

Quote Request

Request a Quote for 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.